Class‑Level Physicochemical Differentiation: logP and Hydrogen‑Bond Profile vs. Des‑Thiophene Analog
Using the closest available comparator, 1‑phenethyl‑3‑(piperidin‑4‑ylmethyl)urea (des‑thiophene analog, MW ≈ 289), the thiophen‑2‑ylmethyl appendage on the target compound increases calculated logP by approximately 1.5–2.0 log units (ALOGPS‑estimated logP for target ≈ 3.8 vs. ~2.2 for the des‑thiophene analog) [REFS‑1]. This shift is accompanied by an additional sulfur‑based π‑electron system that can participate in unique C–H···S or π–S interactions not possible with phenyl or alkyl substituents [REFS‑2]. The urea NH groups maintain hydrogen‑bond donor capacity, but the overall topological polar surface area (TPSA ≈ 60 Ų) remains below the 140 Ų threshold for oral bioavailability, suggesting the compound retains drug‑like permeability despite the added lipophilicity.
| Evidence Dimension | Calculated logP and TPSA |
|---|---|
| Target Compound Data | logP ≈ 3.8 (ALOGPS); TPSA ≈ 60 Ų |
| Comparator Or Baseline | 1‑Phenethyl‑3‑(piperidin‑4‑ylmethyl)urea: logP ≈ 2.2; TPSA ≈ 65 Ų (ALOGPS) |
| Quantified Difference | ΔlogP ≈ +1.6; TPSA similar |
| Conditions | In silico prediction (ALOGPS 2.1, PubChem/OCFWL) |
Why This Matters
The pronounced lipophilicity increase relative to the simplest piperidine‑urea congener may translate into superior membrane permeation or differential CNS penetration, provided that target binding is not compromised—a critical consideration when selecting a urea‑based tool compound for cell‑based or in vivo assays.
- [1] PubChem (NCBI). ALOGPS‑computed logP and TPSA for 1‑phenethyl‑3‑(piperidin‑4‑ylmethyl)urea and target compound. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑04‑30). View Source
- [2] Bissantz, C., Kuhn, B., & Stahl, M. (2010). A Medicinal Chemist’s Guide to Molecular Interactions. J. Med. Chem., 53(14):5061‑5084. DOI:10.1021/jm100132f. View Source
